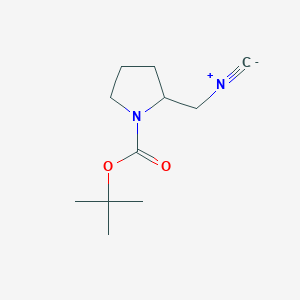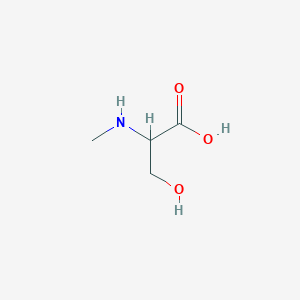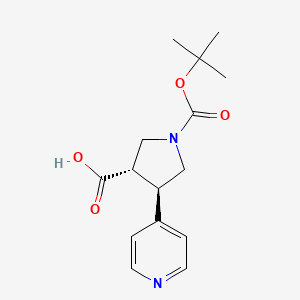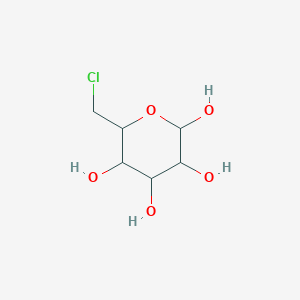![molecular formula C7H15ClN2O3S B12324628 [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structural features, which include an amino group, a methylthio group, and a butanamido group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Formation of the Amide Bond: The amino acid is coupled with a suitable carboxylic acid derivative to form the amide bond.
Introduction of the Methylthio Group: The methylthio group is introduced using a thiol reagent under specific conditions.
Deprotection: The protecting groups are removed to yield the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is used in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent or in drug development research.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Amino-4-(methylthio)butanoic acid): Lacks the amido group.
(S)-2-(2-Amino-4-(methylthio)butanamido)propanoic acid: Has a different side chain.
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid: Without the hydrochloride salt form.
Uniqueness
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15ClN2O3S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H |
InChI Key |
ZCMADXFTIUIPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)


![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)


![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)







